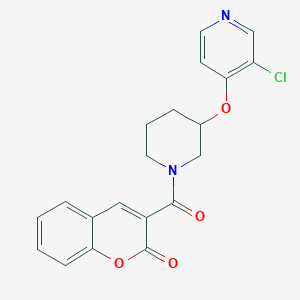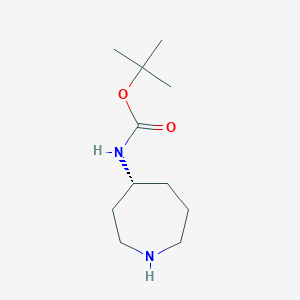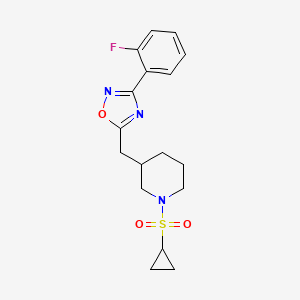![molecular formula C12H22N2O2 B2630662 Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1504412-80-9](/img/structure/B2630662.png)
Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of azabicyclo[4.1.0]heptane, which is a type of bicyclic compound containing a nitrogen atom . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry. The “aminomethyl” group suggests the presence of an amino group (-NH2) attached to a methyl group (-CH2-).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the azabicyclo[4.1.0]heptane core, with the aminomethyl and carboxylate groups attached. The exact structure would depend on the specific locations of these groups on the bicyclic core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminomethyl and carboxylate groups. The amino group could participate in reactions such as acid-base reactions, while the carboxylate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the aminomethyl and carboxylate groups could influence properties such as solubility, acidity/basicity, and stability .Aplicaciones Científicas De Investigación
Scalable Synthesis for Medicinal Chemistry
An efficient and scalable synthesis route for enantiomerically pure tert-butyl derivatives of azabicycloheptane carboxylates has been developed, showcasing significant improvements over previous methods. This synthesis involves innovative steps like epimerization/hydrolysis, avoiding tedious purification processes and achieving substantial yields. Such advancements underscore the compound's utility in producing kilogram quantities for research and development in medicinal chemistry (Maton et al., 2010).
Building Blocks for Peptidomimetics
The compound's derivatives have been highlighted as crucial intermediates for the synthesis of constrained peptidomimetic structures. These structures act as rigid dipeptide mimetics, aiding structure-activity studies in peptide-based drug discovery. Efficient synthetic strategies for these derivatives pave the way for novel therapeutic agents by mimicking natural peptide structures (Mandal et al., 2005).
Conformational Constraints in Amino Acids
Research demonstrates the synthesis of azabicycloheptane glutamic acid analogues, illustrating the compound's role in creating conformationally constrained amino acids. This synthesis involves complex steps like transannular alkylation, highlighting the compound’s ability to introduce spatial constraints in biomolecules, potentially affecting their biological activity and stability (Hart & Rapoport, 1999).
Novel Scaffolds for Drug Discovery
Tert-butyl derivatives of azabicycloheptane carboxylates serve as novel scaffolds for drug discovery, particularly in synthesizing substituted piperidines and exploring chemical spaces complementary to piperidine ring systems. These scaffolds offer unique geometries for binding to biological targets, potentially leading to drugs with novel mechanisms of action (Meyers et al., 2009).
Asymmetric Synthesis and Chiral Chemistry
The compound also plays a critical role in the asymmetric synthesis of chiral bicyclic amino acid derivatives, which are invaluable in creating enantiomerically pure substances for pharmaceutical applications. These methodologies enable the production of compounds with specific stereochemical configurations, crucial for the efficacy and safety of medicinal compounds (Bakonyi et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-13)7-9(12)14/h9H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINXHIFJXMDZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

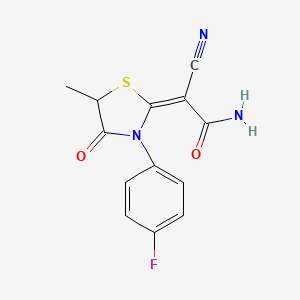
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-acetylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B2630586.png)
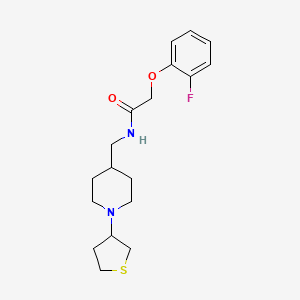
![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2630593.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2630594.png)
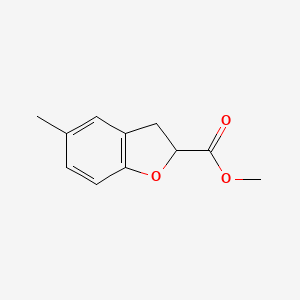
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630597.png)
